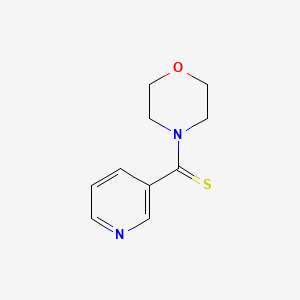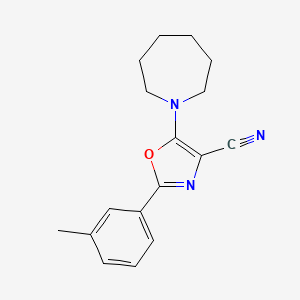amino]methyl}phenol](/img/structure/B5805331.png)
4-chloro-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as chlorhexidine, is an antiseptic and disinfectant agent that is widely used in various industries, including healthcare, food processing, and pharmaceuticals. Chlorhexidine is a broad-spectrum antimicrobial agent that is effective against both gram-positive and gram-negative bacteria, fungi, and viruses.
Wirkmechanismus
Chlorhexidine exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It also binds to the bacterial cell wall, inhibiting cell division and growth. Chlorhexidine has been shown to be effective against both planktonic and biofilm-forming microorganisms.
Biochemical and physiological effects:
Chlorhexidine has been shown to have minimal toxicity and is generally well-tolerated in humans. However, prolonged use of chlorhexidine can lead to the development of resistance in microorganisms. In addition, chlorhexidine can cause staining of teeth and oral mucosa, which can be a cosmetic concern.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorhexidine is a widely used and effective antimicrobial agent that can be used in various lab experiments. It is relatively inexpensive and easy to obtain. However, chlorhexidine can interfere with certain lab assays, such as enzyme-linked immunosorbent assays (ELISAs), due to its antimicrobial properties.
Zukünftige Richtungen
There are several future directions for the use of chlorhexidine in scientific research. One potential area of research is the development of new formulations of chlorhexidine that are more effective against antibiotic-resistant microorganisms. Another area of research is the use of chlorhexidine in combination with other antimicrobial agents to enhance its efficacy. Finally, the use of chlorhexidine in the development of new therapeutic agents for the treatment of various diseases is an exciting area of research.
Synthesemethoden
Chlorhexidine can be synthesized by the reaction of p-chloroaniline with formaldehyde and N,N-dimethylaminoethyl chloride. The resulting product is then reacted with 4-chloro-3-methylphenol to obtain chlorhexidine. The synthesis process is relatively simple and cost-effective, making it a popular choice for large-scale production.
Wissenschaftliche Forschungsanwendungen
Chlorhexidine has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as an antiseptic agent in wound care, oral hygiene, and surgical procedures. Chlorhexidine has also been used as a disinfectant agent in food processing and water treatment. In addition, chlorhexidine has been studied for its potential therapeutic applications in the treatment of various diseases, including periodontitis, acne, and fungal infections.
Eigenschaften
IUPAC Name |
4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-14(2)6-7-15(3)9-10-8-11(13)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZDSDKMZJWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421056 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)



![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)